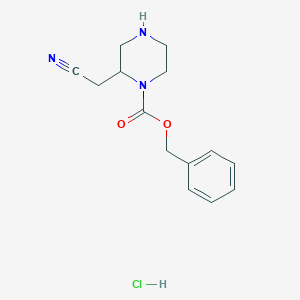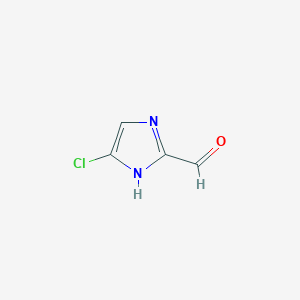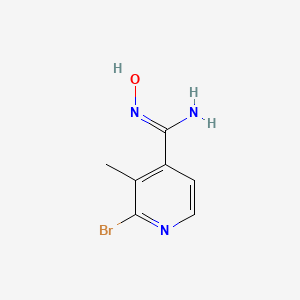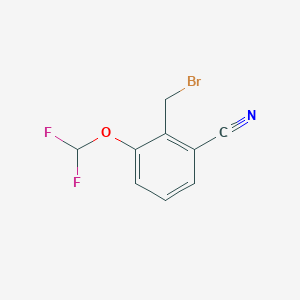
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a cyanomethyl group, and a benzyl ester, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with benzyl chloroformate and cyanomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 20-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
In industrial settings, the production of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides[][3].
Major Products Formed
Oxidation: Formation of benzyl 2-(cyanomethyl)piperazine-1-carboxylate oxides.
Reduction: Formation of benzyl 2-(aminomethyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted benzyl 2-(cyanomethyl)piperazine-1-carboxylates[][3].
Scientific Research Applications
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(aminomethyl)piperazine-1-carboxylate
- Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Benzyl 2-(methyl)piperazine-1-carboxylate
Uniqueness
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C14H18ClN3O2 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
benzyl 2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H |
InChI Key |
ZGVOKAJRQLORSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)


